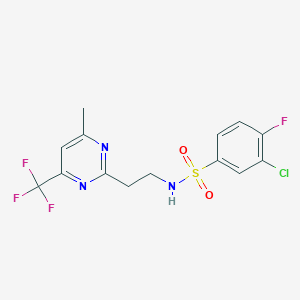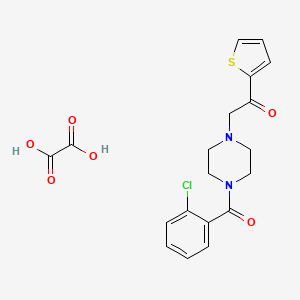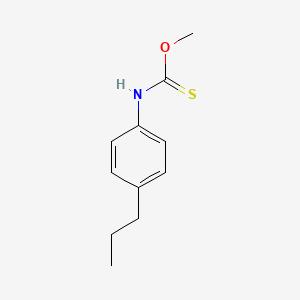![molecular formula C17H12F3N3O2 B2511970 N-{2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基}-3-(三氟甲基)苯甲酰胺 CAS No. 946335-61-1](/img/structure/B2511970.png)
N-{2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基}-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing nitrogen atoms, and a benzamide moiety with a trifluoromethyl group.
科学研究应用
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that is essential for retroviral replication .
Mode of Action
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the HIV-1 integrase by N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide affects the life cycle of the HIV-1 virus. The virus life cycle consists of several steps including viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integration step, the compound prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
It is known that the compound exhibits moderate inhibitory properties against the hiv-1 virus in cell cultures
Result of Action
The result of the action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is the inhibition of HIV-1 replication. By preventing the integration of the viral DNA into the host genome, the compound stops the virus from replicating and spreading to new cells .
生化分析
Biochemical Properties
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of HIV-1 integrase, an enzyme essential for the replication of the HIV virus . The compound binds to the active site of the enzyme, chelating the Mg²⁺ ion, which is crucial for the enzyme’s function . Additionally, it interacts with other biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cell cultures, the compound exhibited moderate inhibitory properties against the HIV-1 virus . This suggests that it may interfere with viral replication and cellular processes essential for the virus’s life cycle. Furthermore, the compound’s impact on gene expression and cellular metabolism could have broader implications for cell function and health.
Molecular Mechanism
The molecular mechanism of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide involves its interaction with specific biomolecules. The compound binds to the active site of HIV-1 integrase, inhibiting its activity by chelating the Mg²⁺ ion . This inhibition prevents the integration of viral DNA into the host genome, a critical step in the viral replication process. Additionally, the compound may influence other molecular pathways by binding to different proteins and enzymes, altering their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory properties against HIV-1 integrase over extended periods
Dosage Effects in Animal Models
The effects of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting HIV-1 integrase activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies in animal models have provided valuable insights into the compound’s dosage-dependent effects and potential therapeutic applications.
Metabolic Pathways
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with HIV-1 integrase affects the viral replication pathway, preventing the integration of viral DNA into the host genome . Additionally, its impact on other metabolic pathways and the resulting changes in metabolite levels require further exploration.
Transport and Distribution
The transport and distribution of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its transport and localization, influencing its accumulation and activity within cells.
Subcellular Localization
The subcellular localization of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
准备方法
The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
化学反应分析
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions .
相似化合物的比较
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.
Benzamide derivatives: Compounds with a benzamide moiety but different substituents can exhibit different pharmacological properties.
The uniqueness of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide lies in its specific combination of the pyrido[1,2-a]pyrimidine core and the trifluoromethylbenzamide moiety, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-8-3-2-7-13(23)21-10)22-15(24)11-5-4-6-12(9-11)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMMYOQNMQMTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)
![4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2511905.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)


